molecular formula C35H41FN6O7 B12299539 2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-(oxetan-2-ylmethyl)benzimidazole-5-carboxylic acid

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-(oxetan-2-ylmethyl)benzimidazole-5-carboxylic acid

Cat. No.: B12299539
M. Wt: 676.7 g/mol
InChI Key: JEJPAGACGZQFHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-(oxetan-2-ylmethyl)benzimidazole-5-carboxylic acid is a complex organic compound that features multiple functional groups, including amino, hydroxyl, cyano, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-(oxetan-2-ylmethyl)benzimidazole-5-carboxylic acid typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative.

    Introduction of the oxetane ring: This step may involve the use of oxetane-containing reagents under specific conditions.

    Attachment of the piperidine and pyridine moieties: These groups can be introduced through nucleophilic substitution reactions.

    Final coupling reactions: The final product is obtained by coupling the intermediate compounds under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Potential applications in medicine include its use as a drug candidate for targeting specific biological pathways. Its unique structure may allow for selective binding to certain proteins or receptors.

Industry

In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-amino-2-(hydroxymethyl)propane-1,3-diol derivatives: Compounds with similar core structures but different substituents.

    Benzimidazole derivatives: Compounds with variations in the benzimidazole ring.

    Pyridine-containing compounds: Molecules with pyridine rings and different functional groups.

Uniqueness

The uniqueness of 2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-(oxetan-2-ylmethyl)benzimidazole-5-carboxylic acid lies in its combination of multiple functional groups and complex structure, which may confer specific properties and reactivity not found in simpler compounds.

Properties

Molecular Formula

C35H41FN6O7

Molecular Weight

676.7 g/mol

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-(oxetan-2-ylmethyl)benzimidazole-5-carboxylic acid

InChI

InChI=1S/C31H30FN5O4.C4H11NO3/c32-25-14-20(16-33)4-5-23(25)19-41-30-3-1-2-26(35-30)21-8-11-36(12-9-21)18-29-34-27-7-6-22(31(38)39)15-28(27)37(29)17-24-10-13-40-24;5-4(1-6,2-7)3-8/h1-7,14-15,21,24H,8-13,17-19H2,(H,38,39);6-8H,1-3,5H2

InChI Key

JEJPAGACGZQFHN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC(=CC=C2)OCC3=C(C=C(C=C3)C#N)F)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O.C(C(CO)(CO)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.